molecular formula C11H10ClF3N2 B154797 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole CAS No. 1736-34-1

6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B154797
CAS No.: 1736-34-1
M. Wt: 262.66 g/mol
InChI Key: ZINJVKDSCBDJRX-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 1st position, a methyl group at the 2nd position, and a trifluoromethyl group at the 5th position on the benzimidazole ring.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

  • 1H-Benzimidazole, 2-methyl-5-(trifluoromethyl)-
  • 1H-Benzimidazole, 6-chloro-2-methyl-
  • 1H-Benzimidazole, 1-ethyl-2-methyl-

Comparison: 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorine atom increases its electron-withdrawing capacity, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2/c1-3-17-6(2)16-9-4-7(11(13,14)15)8(12)5-10(9)17/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINJVKDSCBDJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061933
Record name 1H-Benzimidazole, 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-
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Molecular Weight

262.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-34-1
Record name 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole
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URL https://commonchemistry.cas.org/detail?cas_rn=1736-34-1
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Record name 1H-Benzimidazole, 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-
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Record name 1H-Benzimidazole, 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
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Record name 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole
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